molecular formula C16H22N2O3 B271890 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone

1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone

Cat. No. B271890
M. Wt: 290.36 g/mol
InChI Key: CEWNFSNNOIVKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone, also known as BPAP, is a synthetic compound that has been widely studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. BPAP is a unique compound that has shown promise in improving cognitive function and reducing motor deficits in animal models of these diseases.

Mechanism of Action

The exact mechanism of action of 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, cognition, and motor function. 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone may also act on other neurotransmitter systems, such as the cholinergic and glutamatergic systems, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects in animal models. These include increased levels of dopamine and serotonin in the brain, improved cognitive function, reduced motor deficits, and neuroprotective effects. 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has also been shown to increase the expression of certain proteins that are involved in neuronal growth and survival, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone is that it has been well-studied in animal models and has shown promise in treating a variety of neurological disorders. 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its effects. Additionally, more research is needed to determine the safety and efficacy of 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone in humans.

Future Directions

There are several future directions for 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone research. One area of focus is developing a better understanding of its mechanism of action, which may lead to the development of more targeted therapies for neurological disorders. Another area of focus is determining the safety and efficacy of 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone in humans, which will require clinical trials. Additionally, 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone may have potential applications in other areas of medicine, such as oncology and immunology, which should be explored in future research.

Synthesis Methods

1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone is synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3-aminopropylpyrrolidine in the presence of a reducing agent. The resulting product is then purified through various chromatography techniques to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone for research purposes.

Scientific Research Applications

1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models of these diseases, 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has been shown to improve cognitive function and reduce motor deficits. 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has also been studied for its potential use in treating depression and anxiety disorders. Additionally, 1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone has been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.

properties

Product Name

1-{3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]propyl}-2-pyrrolidinone

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)propyl]pyrrolidin-2-one

InChI

InChI=1S/C16H22N2O3/c19-16-3-1-7-18(16)8-2-6-17-12-13-4-5-14-15(11-13)21-10-9-20-14/h4-5,11,17H,1-3,6-10,12H2

InChI Key

CEWNFSNNOIVKBA-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CCCNCC2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1CC(=O)N(C1)CCCNCC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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